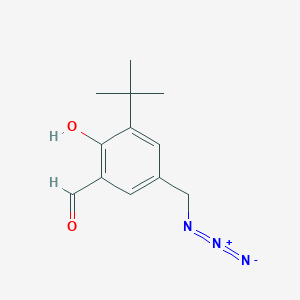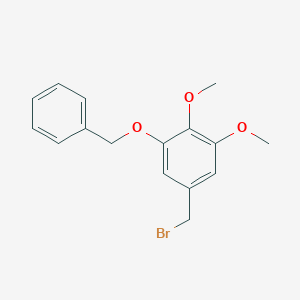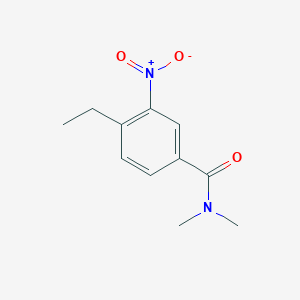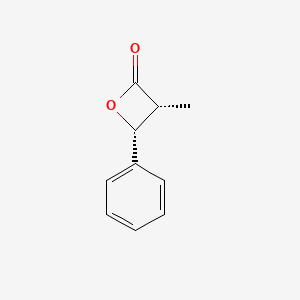![molecular formula C13H16O B12522786 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane CAS No. 664374-44-1](/img/structure/B12522786.png)
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a phenylethyl group and a methyl group attached to the spirocyclic system adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can be achieved through several synthetic routes. One common method involves the reaction of a suitable phenylethyl precursor with a spirocyclic ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The phenylethyl group may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]butane
- 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]hexane
Uniqueness
The uniqueness of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
664374-44-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C13H16O/c1-12(13(14-12)9-10-13)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
WNXCKEOEHPNTPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(O1)CC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)


![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)




![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)

![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)

silane](/img/structure/B12522793.png)

